molecular formula C8H7NO3 B3273359 5,7-Dihydroxyindolin-2-one CAS No. 58604-88-9

5,7-Dihydroxyindolin-2-one

Cat. No.: B3273359
CAS No.: 58604-88-9
M. Wt: 165.15 g/mol
InChI Key: FULAUQOCZFZRKE-UHFFFAOYSA-N
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Description

5,7-Dihydroxyindolin-2-one (CAS Registry Number: 58604-88-9) is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound features an indolin-2-one core, which is recognized as a privileged structure in medicinal chemistry and drug discovery . The indolin-2-one scaffold is a fundamental building block for the development of biologically active molecules and is found in numerous compounds evaluated for their antitumor properties . Its structural framework serves as a key template for the synthesis of novel derivatives targeting various kinase enzymes . Researchers utilize this and related oxindole derivatives as critical starting materials and intermediates in organic synthesis and pharmaceutical research to develop new therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-1-4-2-7(12)9-8(4)6(11)3-5/h1,3,10-11H,2H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULAUQOCZFZRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxyindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
5,7-Dihydroxyindolin-2-one has been studied for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that it may inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathology of Alzheimer's. A study demonstrated that derivatives of this compound could effectively reduce the formation of toxic oligomers associated with amyloid aggregation .

Antitumor Activity:
The compound has also shown promise in cancer research. It is being investigated for its ability to act as an antitumor agent through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Properties:
Additionally, studies have suggested that this compound derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Chemical Synthesis and Organic Chemistry

Synthetic Intermediates:
In organic synthesis, this compound serves as a valuable intermediate for the preparation of more complex indoline derivatives. Its unique structure allows for various modifications that can lead to compounds with diverse biological activities .

Dye Production:
This compound is also utilized in the production of dyes. Its derivatives are incorporated into formulations for hair dyes due to their stability and color properties. The dyeing process involves oxidative polymerization of 5,7-dihydroxyindole derivatives .

Case Study 1: Alzheimer's Disease Research

A notable study focused on the antiamyloidogenic activity of this compound derivatives showed that specific modifications enhanced their efficacy in inhibiting beta-amyloid aggregation. The research involved pharmacophore modeling and 3D-QSAR studies to identify key structural features responsible for activity .

Case Study 2: Antitumor Activity Evaluation

Another investigation assessed the antitumor properties of a series of indoline derivatives based on the this compound scaffold. The study highlighted compounds that demonstrated selective inhibition against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Data Summary

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAlzheimer's treatmentInhibits beta-amyloid aggregation
Antitumor agentsSelective inhibition of cancer cell proliferation
Anti-inflammatory drugsExhibits significant anti-inflammatory activity
Chemical SynthesisIntermediate for organic synthesisValuable precursor for diverse indoline derivatives
Dye productionUsed in oxidative hair dye formulations

Mechanism of Action

The mechanism of action of 5,7-Dihydroxyindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by affecting cytokine production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,7-Dihydroxyindolin-2-one with structurally related indolin-2-one derivatives and hydroxylated heterocycles, based on available evidence:

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituents Key Properties
Indolin-2-one (parent) C₈H₇NO 133.15 None Low polarity, logP ~1.2, moderate solubility in organic solvents
5,7-Difluoroindolin-2-one C₈H₅F₂NO 169.13 5-F, 7-F Increased electronegativity, logP ~1.8, improved metabolic stability
5-Fluoroindolin-2-one C₈H₆FNO 151.14 5-F Intermediate polarity, used in kinase inhibitor synthesis
This compound* C₈H₇NO₃ 165.15 (calc.) 5-OH, 7-OH High polarity, logP <1, enhanced aqueous solubility (inferred)
5,7-Dihydroxycoumarin C₉H₆O₄ 178.14 5-OH, 7-OH (coumarin) Antioxidant activity, high hydrogen-bonding capacity
  • Polarity and Solubility : The dihydroxy substitution increases hydrophilicity compared to fluoro analogs. For example, 5,7-Difluoroindolin-2-one is stored at 2–8°C in light-protected conditions due to moderate stability , whereas hydroxylated derivatives may require stricter controls against oxidation.
  • Hydrogen Bonding : The dual -OH groups in this compound likely enhance interactions with biological targets, akin to 5,7-Dihydroxycoumarin, which exhibits antioxidant properties through radical scavenging .

Research Findings and Limitations

  • Gaps in Data: No direct studies on this compound were identified in the provided evidence. Comparisons rely on structural extrapolation and analogs like 5,7-Difluoroindolin-2-one and hydroxylated coumarins .
  • Key Inferences: Hydroxyl groups may reduce cell membrane permeability compared to fluoro substituents due to higher hydrophilicity.

Biological Activity

5,7-Dihydroxyindolin-2-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of neurodegenerative diseases and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the indolinone family, characterized by its fused ring structure that includes hydroxyl groups at the 5 and 7 positions. The presence of these hydroxyl groups is crucial for its biological activities as they can influence molecular interactions and stability.

1. Antimicrobial Activity

Research has indicated that derivatives of indolin-2-one compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess efficacy against Gram-positive bacteria and yeast strains such as Saccharomyces cerevisiae and Vibrio cholerae . The antimicrobial activity is often linked to the structural features of these compounds, particularly the presence of halogenated substitutions.

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in relation to Alzheimer's disease (AD). A notable study explored its inhibitory activity against β-amyloid aggregation, a hallmark of AD pathology. The compound demonstrated potential in reducing toxicity associated with β-amyloid oligomers . The structure-activity relationship (SAR) analyses revealed that modifications at specific positions on the indolinone moiety could enhance its inhibitory potency against amyloid aggregation.

Table 1: Inhibitory Activity of this compound Derivatives Against β-Amyloid Aggregation

CompoundIC50 (µM)Mechanism of Action
Compound A0.53Inhibition of oligomerization
Compound B0.83Antioxidant properties
Compound C1.20Disruption of protein-protein interactions

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound derivatives. In various studies, including those on HepG2 cell lines, low cytotoxicity was observed at therapeutic concentrations . This suggests a favorable safety margin for potential therapeutic applications.

Case Study: Neuroprotective Effects in SH-SY5Y Cells

A study focused on the protective effects of a specific derivative of this compound against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results indicated significant cytoprotection and reduced cell death rates compared to untreated controls . This highlights the compound's potential as a therapeutic agent in neurodegenerative conditions.

Case Study: Antimicrobial Efficacy

In another investigation, several derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The halogenated derivatives exhibited superior activity against Gram-positive bacteria compared to non-halogenated counterparts . This study underscores the importance of chemical modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Dihydroxyindolin-2-one, and how can reaction conditions be optimized for yield?

  • Methodology : Begin with indole derivatives as precursors, employing hydroxylation and oxidation reactions. For optimization, use Design of Experiments (DOE) to test variables like temperature, solvent polarity (e.g., aqueous vs. organic systems), and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR spectroscopy. Yield optimization may require iterative adjustments, such as replacing traditional acid catalysts with milder alternatives to prevent over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodology : Use 1^1H and 13^13C NMR to confirm the hydroxyl group positions and ketone functionality. Compare chemical shifts with analogous indolinone derivatives (e.g., 7-Methylindolin-2-one in PubChem data). Infrared (IR) spectroscopy can identify O-H and C=O stretching frequencies. For purity assessment, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-validate results with mass spectrometry (MS) to confirm molecular ion peaks .

Q. What in vitro assays are recommended to assess the bioactivity of this compound?

  • Methodology : Prioritize assays aligned with its structural analogs (e.g., antimicrobial or antioxidant activity). For antimicrobial testing, follow protocols from studies on 7-Methylindolin-2-one, using standardized bacterial/fungal strains (e.g., E. coli, S. aureus) and measure minimum inhibitory concentrations (MICs) via broth microdilution. Include positive controls (e.g., ampicillin) and validate results with triplicate experiments. For antioxidant activity, use DPPH radical scavenging assays and compare IC50_{50} values with ascorbic acid .

Advanced Research Questions

Q. How can researchers design experiments to investigate the tautomeric equilibrium of this compound under physiological conditions?

  • Methodology : Employ 1^1H NMR titration studies in deuterated buffers (pH 4–8) to monitor proton exchange between hydroxyl and ketone groups. Use density functional theory (DFT) calculations to predict tautomeric stability and compare with experimental data. Variable-temperature NMR can further elucidate kinetic vs. thermodynamic control. Reference crystallographic data from related indolinones to identify hydrogen-bonding patterns influencing tautomerism .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data across different cell lines?

  • Methodology : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., cell line specificity, assay conditions). Use dose-response curve modeling (e.g., Hill equation) to compare potency differences. If inconsistencies persist, conduct meta-analyses of published data to identify trends or outliers. Ensure reproducibility by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How should crystallographic data of this compound be processed to resolve ambiguities in molecular geometry?

  • Methodology : Use SHELXL for structure refinement, leveraging its robust handling of hydrogen-bonding networks and disorder modeling. For ambiguous electron density regions, perform dual refinement with alternative tautomeric models and compare R-factors. Validate bond lengths and angles against Cambridge Structural Database (CSD) entries for similar indolinones. If twinning is suspected, employ SHELXD for initial phase determination and SHELXE for density modification .

Data Presentation Guidelines

  • Tables/Figures : Follow IUPAC recommendations for chemical structure diagrams and crystallographic data tables. Use software like Mercury for visualizing hydrogen-bonding interactions. In publications, avoid duplicating data in text and figures; instead, highlight trends (e.g., "The O-H···O bond distance of 2.65 Å suggests strong intramolecular hydrogen bonding") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.